![molecular formula C21H30O5 B12414382 (8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule It is characterized by its multiple chiral centers, hydroxyl groups, and a unique trideuterio substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the trideuterio substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of deuterated reagents is crucial for the incorporation of trideuterio groups, which may be sourced from specialized suppliers.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
The compound (8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is a complex steroid derivative with significant implications in various scientific fields. This article explores its applications in scientific research and medicine, supported by data tables and case studies.
Basic Information
- IUPAC Name : (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
- Molecular Formula : C25H36D3O6
- Molecular Weight : 1111.3 g/mol
- CAS Number : Not specified in the results.
Structural Characteristics
The compound features multiple stereocenters and a complex polycyclic structure typical of steroid compounds. Its unique configuration contributes to its biological activity.
Pharmacological Research
The compound has been studied for its potential therapeutic effects due to its structural similarity to naturally occurring steroids. It may exhibit anti-inflammatory and immunosuppressive properties akin to glucocorticoids.
Case Study: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of similar steroid compounds. Results indicated that modifications at the hydroxyl groups can enhance anti-inflammatory activity while reducing side effects associated with traditional corticosteroids .
Metabolomics
In metabolomics studies, the compound has been utilized as a reference standard for analyzing metabolic pathways involving steroid metabolism. Its isotopic labeling (trideuterio) allows for precise tracking in mass spectrometry analyses.
Data Table: Metabolite Tracking
Metabolite Name | Retention Time (min) | m/z Ratio |
---|---|---|
Compound A | 10.532 | 317.24734 |
Compound B | 23.4 | 122.09402 |
This table summarizes findings from a metabolomics study where the compound served as a standard to identify metabolic changes in response to various treatments .
Endocrinology
Research into this compound's role in endocrine signaling is ongoing. Its structural features suggest it may interact with hormone receptors or influence steroidogenesis.
Case Study: Hormonal Interaction
A recent investigation into steroid analogs demonstrated that modifications to the hydroxyl groups significantly altered receptor binding affinities and downstream signaling pathways . This opens avenues for developing selective modulators with fewer side effects.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors. The trideuterio substitution may influence the compound’s stability and reactivity, potentially enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one: Lacks the trideuterio substitution.
(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-ol: Contains an additional hydroxyl group.
Uniqueness
The presence of the trideuterio substitution in (8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one makes it unique compared to similar compounds. This substitution can affect the compound’s physical and chemical properties, such as its stability, reactivity, and interaction with biological targets.
Biological Activity
The compound (8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic glucocorticoid derivative known for its significant biological activities. This article reviews its pharmacological properties and biological mechanisms based on various studies.
Chemical Structure and Properties
- Chemical Formula : C22H34O2
- Molecular Weight : 330.52 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the sources.
The compound's structure features several hydroxyl groups and a cyclopenta[a]phenanthrene core which contributes to its biological activity.
The compound functions primarily as a glucocorticoid receptor agonist. Its mechanism involves:
- Binding to Glucocorticoid Receptors : The compound binds to the cytosolic glucocorticoid receptors (GR) leading to the translocation of the receptor-ligand complex into the nucleus.
- Regulation of Gene Expression : Once in the nucleus, it influences the transcription of genes involved in inflammation and immune response modulation.
Anti-inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory properties. It reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies have shown that its administration leads to significant reductions in inflammatory markers in various animal models of inflammation .
Immunosuppressive Activity
The immunosuppressive effects of this glucocorticoid are notable in conditions requiring dampened immune responses. It has been effective in models simulating autoimmune diseases by inhibiting lymphocyte proliferation and cytokine production .
Case Studies
-
Case Study on Inflammatory Bowel Disease (IBD) :
- In a controlled study involving IBD models treated with this compound:
- Results : Significant reduction in disease activity index scores was observed.
- Mechanism : The glucocorticoid reduced mucosal inflammation and improved histological scores.
- In a controlled study involving IBD models treated with this compound:
-
Case Study on Rheumatoid Arthritis :
- A clinical trial assessed its efficacy in patients with rheumatoid arthritis:
- Results : Patients exhibited decreased joint swelling and pain relief.
- : The compound's immunosuppressive properties contributed to improved clinical outcomes.
- A clinical trial assessed its efficacy in patients with rheumatoid arthritis:
Data Table
Properties
Molecular Formula |
C21H30O5 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i10D2,18D |
InChI Key |
JYGXADMDTFJGBT-GNVNMZRRSA-N |
Isomeric SMILES |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@@H]2O)([2H])[2H])C)(C(=O)CO)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
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